(2-Chlorothiazol-5-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

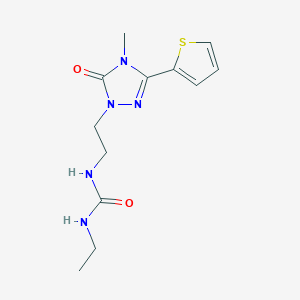

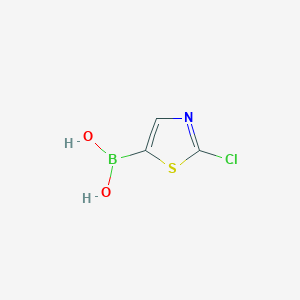

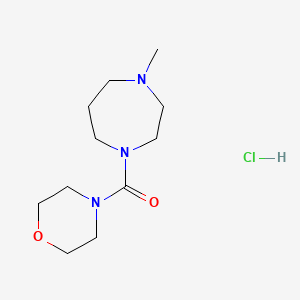

“(2-Chlorothiazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 2377607-88-8 . It has a molecular weight of 163.39 and its linear formula is C3H3BClNO2S . The compound is a solid and it is stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

Molecular Structure Analysis

The InChI Key for “(2-Chlorothiazol-5-yl)boronic acid” is UTPPHYDFRDZYRQ-UHFFFAOYSA-N . The compound has 9 heavy atoms, 5 of which are aromatic . It has 1 rotatable bond, 3 H-bond acceptors, and 2 H-bond donors .

Physical And Chemical Properties Analysis

“(2-Chlorothiazol-5-yl)boronic acid” has a molar refractivity of 36.95 . Its topological polar surface area (TPSA) is 81.59 Ų . The compound has a high GI absorption and it is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound’s Log Kp (skin permeation) is -6.69 cm/s . Its Log Po/w (iLOGP) is 0.0 , and its consensus Log Po/w is -0.12 . The compound is very soluble, with a solubility of 3.02 mg/ml or 0.0185 mol/l .

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

“(2-Chlorothiazol-5-yl)boronic acid” can be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids, including “(2-Chlorothiazol-5-yl)boronic acid”, have been utilized in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biochemical Tools

Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition, and cell delivery systems . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .

Electrophoresis of Glycated Molecules

Boronic acids, including “(2-Chlorothiazol-5-yl)boronic acid”, have been used for electrophoresis of glycated molecules . They have been employed as building materials for microparticles for analytical methods .

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . The interaction of boronic acids with diols allows for the creation of polymers that can respond to changes in glucose levels, leading to the controlled release of insulin .

Synthetic Receptors for Low Molecular Compounds

Boronic acids have been used in the development of synthetic receptors for low molecular compounds . These receptors can be used for the detection of various analytes, with boronic acids playing a crucial role due to their ability to form reversible covalent bonds with diols .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BClNO2S/c5-3-6-1-2(9-3)4(7)8/h1,7-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPPHYDFRDZYRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(S1)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorothiazol-5-yl)boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2720246.png)

![1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2720247.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-6-ethoxy-N-methylpyridine-3-carboxamide](/img/structure/B2720249.png)

![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720254.png)

![1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2720259.png)

![2-methoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2720264.png)